molecular formula C19H23NO5S B3002642 6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795363-59-5

6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No. B3002642
CAS RN: 1795363-59-5
M. Wt: 377.46
InChI Key: FAYIJFQYWWJTEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinone derivatives as described in the provided papers involves multi-step reactions starting with base compounds and proceeding through various chemical transformations. In the first paper, the synthesis begins with 3-methyl-1H-pyrazol-5(4H)-one, which is subjected to Betti’s condensation reaction with aldehydes and ammonia to yield a precursor compound. This intermediate is then further reacted with chloroacetic acid and POCl3 in the presence of triethylamine to form the final azetidinone derivatives . The second paper outlines a different synthetic route where 3-chloro-1-{4-[5-(Substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one is reacted with benzene sulfonyl chloride in the presence of pyridine to produce phenyl sulfonyl pyrazoline derivatives . Both synthetic methods involve the use of reagents and catalysts to drive the formation of the azetidinone ring, a core structure in the target compounds.

Molecular Structure Analysis

The molecular structures of the synthesized azetidinone derivatives were confirmed using spectroscopic techniques such as infrared (IR) spectroscopy and proton nuclear magnetic resonance (1H NMR) . These techniques provide information about the functional groups present and the chemical environment of the hydrogen atoms within the molecules, respectively. Elemental analysis was also employed to verify the composition of the compounds. The presence of the azetidinone ring, a four-membered cyclic amide, is central to the molecular structure and is expected to influence the chemical reactivity and biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of azetidinone derivatives are characterized by the formation of the azetidinone ring, which is a result of nucleophilic substitution reactions and condensation processes . The reactivity of the azetidinone ring is influenced by the presence of substituents on the ring and the adjacent phenyl rings, which can affect the electron density and steric hindrance around the reactive sites. The papers do not provide detailed mechanisms of the reactions, but it can be inferred that the reactions proceed through intermediates that facilitate the closure of the azetidinone ring.

Physical and Chemical Properties Analysis

While the papers do not explicitly discuss the physical and chemical properties of the synthesized compounds, some inferences can be made based on the molecular structure and the presence of specific functional groups. The azetidinone derivatives are likely to exhibit polar characteristics due to the presence of the amide bond and sulfonyl groups, which can engage in hydrogen bonding and dipole-dipole interactions. These properties may influence the solubility of the compounds in various solvents and their interaction with biological targets. The antibacterial and antifungal activities of the compounds suggest that they can interact with microbial cells, possibly by interfering with cell wall synthesis or other vital processes .

properties

IUPAC Name

6-methyl-4-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S/c1-11-6-12(2)15(5)19(14(11)4)26(22,23)20-9-17(10-20)25-16-7-13(3)24-18(21)8-16/h6-8,17H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYIJFQYWWJTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-((1-((2,3,5,6-tetramethylphenyl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one

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